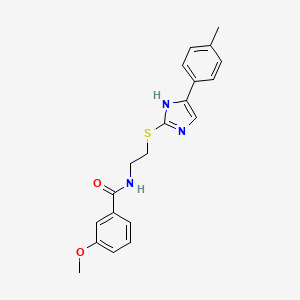![molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3](/img/structure/B2916427.png)
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone is a sophisticated organic compound that features a unique spiro ring structure combined with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Initial Formation: The process starts with the creation of the azetidine core. This can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Spiro Cycle Construction: Next, the formation of the spiro linkage can be achieved via a series of cyclization reactions, involving intermediates that have functional groups positioned to facilitate spiro ring formation.
Functional Group Introduction: The methylsulfonyl group is introduced to the azetidine ring through a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, these processes can be scaled up by using flow reactors for continuous synthesis, ensuring better control over reaction conditions and higher yields. Optimization of reaction parameters, such as temperature and solvent systems, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of sulfone derivatives.
Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives, though careful control of reducing agents is needed to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used for deprotonation followed by nucleophilic attack.
Major Products
Major products formed from these reactions include sulfone and sulfoxide derivatives from oxidation, alcohol derivatives from reduction, and various substituted analogs from nucleophilic substitution.
Scientific Research Applications
In Chemistry
Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of other spirocyclic compounds, which are valuable in drug development.
In Biology and Medicine
Potential Drug Candidate: The unique structure makes it a candidate for drug development, particularly for its potential activity as a neurotransmitter modulator or enzyme inhibitor.
In Industry
Material Science: Used in the development of novel polymers and materials with specific electronic or mechanical properties.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Biological Activity: If used as a drug, it may interact with specific proteins or receptors, altering their function by binding to active sites or inducing conformational changes.
Chemical Reactions: As a reagent, it typically acts through the reactive sites present in its structure, undergoing nucleophilic or electrophilic attacks.
Comparison with Similar Compounds
Uniqueness
What sets (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone apart is its combination of a spiro ring with an azetidine ring, providing unique steric and electronic properties.
Similar Compounds
Spirooxindoles: Share the spiro structure but with different functional groups.
Azetidine Derivatives: Similar in having the azetidine ring but lack the complex spiro linkage.
Sulfonyl Compounds: Other compounds with sulfonyl groups but without the azetidine or spiro structures.
There you have it—an intricate exploration of This compound ! It's a compound with significant potential and a variety of applications waiting to be unlocked. What do you find most intriguing about it?
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDFMACNSGOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)



![N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide](/img/structure/B2916355.png)
![8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2916356.png)



![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

